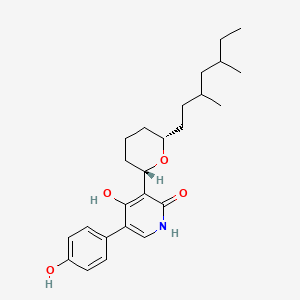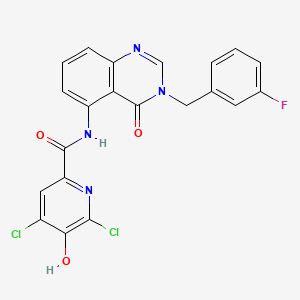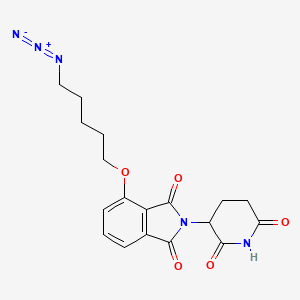
Thalidomide-O-C5-azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-O-C5-azide is a chemical compound derived from thalidomide, a well-known cereblon inhibitor. This compound is modified to include an azide group, making it suitable for click chemistry applications. This compound is primarily used as a ligand in E3 ubiquitin ligase and linker conjugates for the synthesis of proteolysis-targeting chimeras (PROTACs) .
準備方法
Synthetic Routes and Reaction Conditions: Thalidomide-O-C5-azide is synthesized through a click chemistry modification of thalidomideThis modification allows the compound to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups .
Industrial Production Methods: The industrial production of this compound involves standard organic synthesis techniques. The process typically includes the following steps:
Preparation of Thalidomide: Thalidomide is synthesized through a series of reactions involving phthalic anhydride and glutamic acid.
Introduction of Azide Group: The azide group is introduced to the thalidomide molecule using azidation reactions, often involving sodium azide and appropriate solvents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions: Thalidomide-O-C5-azide undergoes various chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms triazole rings by reacting with alkyne-containing molecules.
Substitution Reactions: The azide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
CuAAC Reaction: Copper sulfate and sodium ascorbate are commonly used as catalysts in the presence of an appropriate solvent such as dimethyl sulfoxide (DMSO) or water.
Substitution Reactions: Sodium azide and other nucleophiles are used under mild conditions to introduce the azide group.
Major Products Formed:
科学的研究の応用
Thalidomide-O-C5-azide has a wide range of scientific research applications, including:
作用機序
Thalidomide-O-C5-azide exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding alters the selectivity of the ligase, leading to the ubiquitination and subsequent degradation of specific target proteins, such as IKZF1 and IKZF3 . The compound’s azide group allows it to participate in click chemistry reactions, facilitating the synthesis of PROTACs and other conjugates .
類似化合物との比較
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced potency and reduced side effects.
Pomalidomide: Another thalidomide derivative with similar applications in treating multiple myeloma and other conditions.
Uniqueness of Thalidomide-O-C5-azide: this compound is unique due to its azide group, which enables it to undergo CuAAC reactions. This property makes it highly valuable in the synthesis of PROTACs and other conjugates, providing a versatile tool for chemical biology and medicinal chemistry research .
特性
分子式 |
C18H19N5O5 |
|---|---|
分子量 |
385.4 g/mol |
IUPAC名 |
4-(5-azidopentoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H19N5O5/c19-22-20-9-2-1-3-10-28-13-6-4-5-11-15(13)18(27)23(17(11)26)12-7-8-14(24)21-16(12)25/h4-6,12H,1-3,7-10H2,(H,21,24,25) |
InChIキー |
GQFFVQOOOJFWFV-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


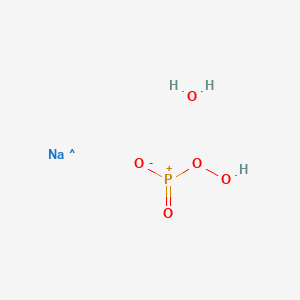
![(4S)-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B12385635.png)
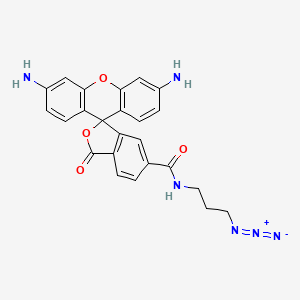

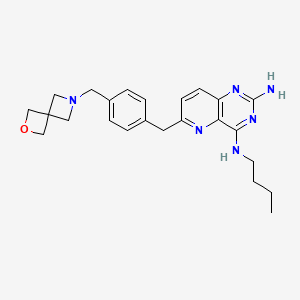
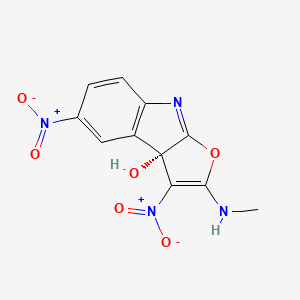
![2-[4-[2-[[4-[[(2R)-1-[(2R)-2-boronocyclopentyl]-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12385667.png)

![4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B12385674.png)
![(Z)-but-2-enedioic acid;9-chloro-4-(trideuterio(113C)methyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12385679.png)
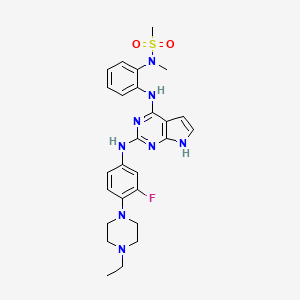
![3-[(2-isocyano-6-methylphenyl)methyl]-1H-indole](/img/structure/B12385702.png)
